N-(4-chlorophenyl)-1-tosylpiperidine-3-carboxamide
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Overview
Description
“N-(4-chlorophenyl)-1-tosylpiperidine-3-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs. The “4-chlorophenyl” and “tosyl” groups are also commonly seen in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of varying electron density and polarity due to the presence of the chlorophenyl and tosyl groups .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present in the molecule. The chlorophenyl and tosyl groups could potentially undergo various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Research into structurally related compounds often focuses on their synthesis and structural characterization. For instance, crystalline organic compounds similar to N-(4-chlorophenyl)-1-tosylpiperidine-3-carboxamide have been prepared through specific reactions, revealing their potential for in-depth structural analysis. Spectral characterization and X-ray diffraction techniques are commonly used for this purpose, providing insights into molecular geometry and interactions (Polo-Cuadrado et al., 2021).
Potential Biological Activity
The synthesis of compounds with similar structures to this compound has led to the evaluation of their antimicrobial activities. Some synthesized compounds have exhibited significant inhibition of bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari et al., 2008).
Material Science Applications
In the field of material science, the study of compounds with similar functionalities has been directed towards the synthesis and characterization of new materials with potential applications. For example, aromatic polyamides containing specific functional groups have shown enhanced thermal stability and excellent solubility, making them candidates for advanced material applications (Choi & Jung, 2004).
Drug Discovery and Development
Structurally related compounds have been explored for their potential in drug discovery. For instance, research into pyrazole derivatives as cannabinoid receptor antagonists has revealed structural requirements for potent activity, underscoring the importance of molecular design in the development of new therapeutic agents (Lan et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-4-10-18(11-5-14)26(24,25)22-12-2-3-15(13-22)19(23)21-17-8-6-16(20)7-9-17/h4-11,15H,2-3,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVFIVOMEILGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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